molecular formula C19H12FNO5 B3669948 4-fluorophenyl 4-(4-nitrophenoxy)benzoate

4-fluorophenyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B3669948
M. Wt: 353.3 g/mol
InChI Key: MFTSQOMQQGDWFG-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the phenyl ring and a nitrophenoxy group attached to the benzoate moiety

Properties

IUPAC Name

(4-fluorophenyl) 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO5/c20-14-3-9-18(10-4-14)26-19(22)13-1-7-16(8-2-13)25-17-11-5-15(6-12-17)21(23)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTSQOMQQGDWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-fluorophenol with 4-(4-nitrophenoxy)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 4-fluorophenyl 4-(4-nitrophenoxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenoxy ring can be a site for nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 4-(4-nitrophenoxy)benzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Ester Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or sulfuric acid for acidic hydrolysis.

Major Products

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-Fluorophenyl 4-(4-aminophenoxy)benzoate.

    Ester Hydrolysis: 4-Fluorophenol and 4-(4-nitrophenoxy)benzoic acid.

Scientific Research Applications

4-Fluorophenyl 4-(4-nitrophenoxy)benzoate has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-(4-nitrophenoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl 4-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

    4-Fluorophenyl 4-(4-methoxyphenoxy)benzoate: Contains a methoxy group instead of a nitro group.

    4-Fluorophenyl 4-(4-chlorophenoxy)benzoate: Contains a chlorine atom instead of a nitro group.

Uniqueness

4-Fluorophenyl 4-(4-nitrophenoxy)benzoate is unique due to the presence of both a fluorine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets and distinct properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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